1-(2-Bromo-4-cyclopropylphenyl)ethanone
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Overview
Description
1-(2-Bromo-4-cyclopropylphenyl)ethanone is an organic compound with the molecular formula C11H11BrO It is a brominated derivative of ethanone, featuring a cyclopropyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromo-4-cyclopropylphenyl)ethanone typically involves the bromination of a precursor compound. One common method involves the reaction of 2-bromo-4-cyclopropylphenylacetone with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane . The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the desired position on the phenyl ring.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the reaction of cyclopropylmethyl ketone with a brominating agent under optimized conditions to achieve high yield and purity . The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Bromo-4-cyclopropylphenyl)ethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield alcohols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl ethanones, while oxidation can produce carboxylic acids .
Scientific Research Applications
1-(2-Bromo-4-cyclopropylphenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-cyclopropylphenyl)ethanone involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophiles. The cyclopropyl group may also influence the compound’s binding affinity and selectivity towards specific targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-phenylethanone: Similar structure but lacks the cyclopropyl group.
2-Bromo-1-(4-cyclopropylphenyl)ethanone: Similar structure but with different substitution patterns on the phenyl ring.
Uniqueness
1-(2-Bromo-4-cyclopropylphenyl)ethanone is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H11BrO |
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Molecular Weight |
239.11 g/mol |
IUPAC Name |
1-(2-bromo-4-cyclopropylphenyl)ethanone |
InChI |
InChI=1S/C11H11BrO/c1-7(13)10-5-4-9(6-11(10)12)8-2-3-8/h4-6,8H,2-3H2,1H3 |
InChI Key |
IUBMKOXDMAKMTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)C2CC2)Br |
Origin of Product |
United States |
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